molecular formula C12H10F3NO2 B123516 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid CAS No. 153233-36-4

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

Cat. No.: B123516
CAS No.: 153233-36-4
M. Wt: 257.21 g/mol
InChI Key: RJIJUJRAERDEMV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid (CAS 153233-36-4) is a fluorinated analog of indole-3-butyric acid, a known auxin plant hormone . This compound is of significant interest in multiple research fields due to its unique biological activity. In plant physiology, it has been demonstrated to promote primary root elongation in Lactuca sativa (lettuce) independently of ethylene synthesis and external pH, suggesting a distinct mechanism of action from other plant growth regulators . Studies indicate its activity may be related to the modulation of ethylene action, providing a valuable tool for probing root development pathways . Beyond plant biology, this indole derivative serves as a key chemical scaffold in medicinal chemistry. Structural analogs of indole-3-butyric acid have been investigated for their potent inhibitory activity against histone deacetylases (HDACs), a prominent target in oncology research . These derivatives have shown promising antiproliferative effects against various human cancer cell lines, including U937, HepG2, and A2780, making the indole-butyric acid structure a valuable starting point for developing novel anticancer agents . Researchers can utilize this compound for: Studying novel mechanisms of root growth and development in plants. Investigating auxin-like activity and ethylene-independent signaling pathways. Designing and synthesizing new potential HDAC inhibitors for cancer research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet (SDS) for proper handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIJUJRAERDEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345895
Record name 4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153233-36-4
Record name 4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid
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Preparation Methods

Reaction Mechanism and Substrate Design

The hydroarylation of ethyl 4,4,4-trifluoro-3-(indol-3-yl)but-2-enoate with indole derivatives in 2,2,2-trifluoroethanol (TFE) represents a catalyst-free, atom-economical route to the target compound. This method exploits the electrophilic nature of fluorinated alkynes, which undergo regioselective addition with indole at the β-position. The reaction proceeds via a concerted mechanism, where TFE stabilizes the transition state through hydrogen bonding, eliminating the need for metal catalysts.

The intermediate ethyl 4,4,4-trifluoro-3-(indol-3-yl)but-2-enoate is subsequently hydrolyzed under acidic or basic conditions to yield 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid. For example, saponification with aqueous NaOH at 60°C for 6 hours achieves near-quantitative conversion.

Optimization and Scalability

Key advantages of this method include:

  • High yields : The hydroarylation step achieves >85% yield, with hydrolysis further increasing purity.

  • Broad substrate scope : Electron-rich and electron-deficient indoles are tolerated, enabling diversification of the indole ring.

  • Large-scale synthesis : Demonstrations on 50 g scales confirm industrial applicability.

Table 1: Hydroarylation Conditions and Outcomes

SubstrateReagentSolventTemperatureYield (%)
IndoleCF~3~C≡CCOOEtTFERT87
5-MethoxyindoleCF~3~C≡CCOOEtTFERT82
5-BromoindoleCF~3~C≡CCOOEtTFERT78

Ni(II)-Complex-Mediated Alkylation

Chiral Auxiliary Strategy

Adapted from the asymmetric synthesis of 2-amino-4,4,4-trifluorobutanoic acid, this method employs a Ni(II) complex with a glycine Schiff base to facilitate alkylation. The chiral auxiliary (e.g., (S)-BPB) ensures enantiocontrol, while CF~3~CH~2~I serves as the alkylating agent. After alkylation, the Ni(II) complex is disassembled using HCl, releasing the amino acid intermediate, which is subsequently functionalized with the indole moiety.

Functionalization and Yield

The indole group is introduced via Friedel-Crafts alkylation using indole and a trifluoromethylated electrophile. This step requires Lewis acids like AlCl~3~, achieving moderate yields (60–70%). Final hydrolysis with EDTA and Fmoc-protection yields the target compound with >98% enantiomeric excess (ee) when using (S)-BPB.

Table 2: Ni(II)-Mediated Synthesis Parameters

StepReagentConditionYield (%)
AlkylationCF~3~CH~2~IK~2~CO~3~, DMF75
Friedel-Crafts AlkylationIndole, AlCl~3~CH~2~Cl~2~, 0°C65
HydrolysisHCl, EDTAH~2~O, 80°C90

Modification of Indole-3-Butyric Acid (IBA) Synthesis

Base Methodology

IBA, a structural analog, is synthesized via alkylation of indole with γ-butyrolactone under acidic conditions. To introduce the trifluoromethyl group, γ-butyrolactone is replaced with 4,4,4-trifluorobutyrolactone. However, the electrophilicity of the trifluoromethylated lactone is reduced, necessitating harsher conditions (e.g., H~2~SO~4~, 100°C).

Challenges and Solutions

  • Low reactivity : Trifluoromethyl groups decrease the electrophilicity of the lactone, requiring prolonged reaction times (24–48 hours).

  • Byproduct formation : Competing esterification is mitigated using excess indole and catalytic p-toluenesulfonic acid.

Table 3: Comparative Analysis of IBA and Trifluorinated IBA Synthesis

ParameterIBA SynthesisTrifluorinated IBA Synthesis
Lactoneγ-Butyrolactone4,4,4-Trifluorobutyrolactone
Acid CatalystH~2~SO~4~H~2~SO~4~
Temperature80°C100°C
Reaction Time12 hours36 hours
Yield85%55%

Scientific Research Applications

Plant Growth Regulation

Root Elongation Activity

TFIBA has been identified as a potent plant growth regulator, particularly in promoting root elongation. Studies have shown that TFIBA can enhance root growth significantly. For instance, in experiments with Lactuca sativa (lettuce) seedlings, TFIBA treatment resulted in a 40% increase in primary root length over 72 hours while simultaneously inhibiting hypocotyl growth by 35% . This dual effect suggests that TFIBA may have unique mechanisms of action that differentiate it from traditional auxins like indole-3-acetic acid (IAA).

Mechanism of Action

The mode of action of TFIBA appears to be independent of pH changes and does not affect ethylene production. Instead, it mitigates the inhibitory effects of ethylene on root elongation, indicating a possible interaction with ethylene signaling pathways . This characteristic makes TFIBA a valuable candidate for agricultural applications aimed at enhancing root development under various environmental conditions.

Synthesis and Chemical Applications

Synthesis of Fluorinated Compounds

TFIBA serves as a precursor for synthesizing other fluorinated compounds. A novel method involving the hydroarylation of fluorinated alkynes with indoles has been developed using TFIBA as a reactant. This protocol allows for the synthesis of various trifluoromethyl-substituted synthons and diindolylmethanes, which may exhibit biological activity . The advantages of this method include high yields and broad substrate scope without the need for catalysts.

Potential Therapeutic Applications

Research is ongoing to investigate the potential therapeutic applications of TFIBA in medicinal chemistry. Preliminary findings suggest that compounds derived from TFIBA could have anti-inflammatory and anticancer properties. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability, making TFIBA an interesting compound for further drug development studies .

Case Studies

Study Findings Implications
Lactuca sativa Root Growth StudyTFIBA increased root length by 40% while reducing hypocotyl growth by 35% .Potential use in agriculture to enhance crop resilience and yield through improved root systems.
Hydroarylation Protocol DevelopmentSuccessful synthesis of trifluoromethyl-substituted compounds using TFIBA .Opens avenues for developing new pharmaceuticals with enhanced efficacy due to fluorination.
Anti-inflammatory ResearchOngoing studies exploring TFIBA derivatives for anti-inflammatory effects .Could lead to new treatments for inflammatory diseases based on modified indole structures.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and functional distinctions.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Properties Research Findings
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid (Target) C₁₂H₁₀F₃NO₂ 257.21 -COOH, -CF₃, indole Limited data; suppliers list as solid. Used in medicinal chemistry for its fluorinated indole scaffold.
4-(1H-Indol-3-yl)butanoic acid C₁₂H₁₃NO₂ 203.24 -COOH, indole Not explicitly provided; likely lower LogP than target due to lack of -CF₃. Precursor for oxadiazole derivatives with potential bioactivity.
(R)-4,4,4-Trifluoro-3-(1H-indol-3-yl)-1-phenylbutan-1-one (18aa) C₁₈H₁₂F₃NO 315.29 -COPh, -CF₃, indole Synthesized via enantioselective Friedel-Crafts reactions; e.e. >90%. Demonstrates chiral applications in asymmetric catalysis.
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid C₅H₄F₆O₃ 226.08 -COOH, -CF₃, -OH Density: 1.661 g/cm³; m.p. 85°C; forms hydrogen-bonded dimers. Studied for crystalline packing and hydrogen-bonding networks.
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid C₈H₈F₃N₂O₂ 221.15 -COOH, -CF₃, methylimidazole Predicted CCS (Ų): 149.7 ([M+H]⁺); higher lipophilicity than indole analogs. Explored for mass spectrometry applications due to distinct collision cross-sections.
4-(5-Fluoro-1H-indol-3-yl)butanoic acid C₁₂H₁₂FNO₂ 221.23 -COOH, 5-F-indole Density: 1.3 g/cm³; b.p. 429.6°C; flash point 213.6°C. Fluorine substitution may enhance bioavailability and target selectivity.
4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid (CAS 1547094-76-7) C₈H₇F₃O₃ 212.14 -COOH, -CF₃, furan Limited data; structural analysis highlights planar furan ring. Potential use in agrochemicals due to furan’s electron-rich nature.

Key Comparative Insights:

Functional Group Impact: The carboxylic acid group in the target compound enhances polarity and hydrogen-bonding capacity compared to ketone derivatives (e.g., 18aa). Trifluoromethyl (-CF₃) substitution increases acidity (pKa ~2-3) and metabolic stability compared to non-fluorinated analogs like 4-(1H-indol-3-yl)butanoic acid.

Heterocyclic Modifications: Replacing indole with imidazole () or furan () alters electronic properties and steric bulk, affecting receptor binding and solubility.

Physicochemical Properties :

  • The hydroxy-trifluoromethyl analog () exhibits higher density (1.661 g/cm³) and crystalline stability due to hydrogen bonding.
  • Imidazole derivatives () show higher predicted LogP values, suggesting improved membrane permeability.

Applications :

  • The target compound’s indole and -CF₃ groups make it a candidate for protease inhibition or fluorescence probes .
  • Ketone derivatives (e.g., 18aa) are utilized in enantioselective synthesis, while oxadiazole analogs () are explored for antimicrobial activity.

Biological Activity

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid (TFIBA) is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in plant growth regulation and cancer therapy. This compound is structurally related to indole-3-butyric acid (IBA), a well-known plant hormone that promotes root growth and has various biological effects. This article reviews the biological activity of TFIBA, focusing on its effects in both plant systems and cancer cell lines.

Chemical Structure

The chemical structure of TFIBA can be represented as follows:

C12H10F3NO2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}\text{O}_2

Root Growth Promotion

TFIBA has been studied for its ability to promote root elongation in various plant species. A notable study on Lactuca sativa (lettuce) demonstrated that TFIBA at a concentration of 100 µM increased primary root length by approximately 40% over 72 hours while simultaneously inhibiting hypocotyl growth by 35% . This effect was found to be independent of pH levels and ethylene synthesis, suggesting a unique mode of action that may involve ethylene signaling pathways rather than direct inhibition of ethylene production .

Concentration (µM) Root Length Increase (%) Hypocotyl Growth Inhibition (%)
1004035

The mechanism behind TFIBA's action appears to involve modulation of ethylene sensitivity rather than direct interference with ethylene biosynthesis. The compound reduced the inhibitory effects of ethylene on root elongation, indicating a potential role in enhancing root growth even under conditions where ethylene would typically inhibit it .

Antiproliferative Effects

Recent studies have also explored the antiproliferative properties of TFIBA derivatives in cancer research. For instance, a derivative similar to TFIBA exhibited significant histone deacetylase (HDAC) inhibitory activity, with IC50 values against HDAC1, HDAC3, and HDAC6 reported at 13.9 nM , 12.1 nM , and 7.71 nM , respectively. These findings suggest that such compounds could serve as potential leads for developing new anticancer agents .

Case Studies

In vivo studies involving xenograft models have shown that certain derivatives of TFIBA can inhibit tumor growth effectively. For example, administering 50 mg/kg/day of a related compound resulted in significant tumor reduction compared to traditional treatments like SAHA (suberoylanilide hydroxamic acid), which required higher doses for similar effects .

Summary of Findings

Biological Activity Observation/Effect
Root Growth Promotion40% increase in root length at 100 µM
Hypocotyl Growth Inhibition35% inhibition at 100 µM
HDAC InhibitionIC50 values: HDAC1 (13.9 nM), HDAC3 (12.1 nM), HDAC6 (7.71 nM)
Tumor Growth InhibitionEffective at 50 mg/kg/day in xenograft models

Q & A

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid, and how can chiral purity be ensured?

  • Methodological Answer : The synthesis of enantiomerically pure forms (R/S) of trifluorinated β-hydroxy acids can be achieved via asymmetric reduction or resolution using chiral auxiliaries. For example, (R)-1-phenylethylammonium salts are employed to resolve racemic mixtures, as demonstrated in the synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid . Key steps include:
  • Chiral Resolution : Use of (R)-1-phenylethylamine to form diastereomeric salts, followed by recrystallization.
  • Optical Rotation Validation : Measure specific rotation (e.g., [α]₀ = ±15.1° in EtOH for enantiomers) to confirm purity .
  • Analytical Confirmation : Elemental analysis (e.g., C 30.39%, H 3.19%, F 36.05%) and NMR/IR spectroscopy for structural verification .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • NMR Spectroscopy : ¹H-NMR (e.g., δ 79.9 ppm for CF₃ group coupling, J(H,F) = 10.7 Hz) and ¹⁹F-NMR to confirm trifluoromethyl integration .
  • Infrared (IR) Spectroscopy : Peaks at 3460 cm⁻¹ (O-H stretch), 1730 cm⁻¹ (C=O), and 1130 cm⁻¹ (C-F) .
  • Elemental Analysis : Match experimental vs. calculated values (e.g., C 30.16% observed vs. 30.39% theoretical) .
  • Optical Rotation : Critical for enantiomeric excess determination (e.g., [α]₀ = +15.1° for (S)-enantiomer) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies often arise from impurities or diastereomer interference. Recommended steps:
  • Purity Assessment : Re-run chromatography (e.g., silica gel) or recrystallization.
  • Comparative Analysis : Cross-check NMR shifts with literature (e.g., δ 3.5–4.0 ppm for hydroxybutanoate protons) .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 158 for [M-H]⁻) to rule out degradation products .

Q. How can the trifluoromethyl group influence reactivity in downstream derivatization?

  • Methodological Answer : The -CF₃ group is electron-withdrawing, altering electrophilic substitution patterns. For example:
  • Stereochemical Stability : Fluorine’s high electronegativity stabilizes adjacent carbocations, affecting acid-catalyzed reactions.
  • Nucleophilic Attack : Reduced reactivity at the β-position due to inductive effects, requiring stronger bases (e.g., LDA) for enolate formation .
  • Bioactivity Studies : Fluorine’s lipophilicity enhances membrane permeability, making fluorinated analogs valuable in drug discovery (see related indole derivatives in ) .

Q. What strategies optimize enantioselective synthesis for scale-up?

  • Methodological Answer : Scale-up requires balancing yield and enantiomeric excess (ee):
  • Catalytic Asymmetric Methods : Transition metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketone intermediates.
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
  • Process Analytics : In-line FTIR or polarimetry to monitor ee during synthesis .

Key Considerations for Experimental Design

  • Chiral Integrity : Storage at low temperatures (-20°C) to prevent racemization.
  • Fluorine-specific Quenching : Use PTFE-coated equipment to avoid leaching during reactions.
  • Safety Protocols : Address hazards (e.g., H315/H319 warnings for related compounds) via fume hoods and PPE .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid
Reactant of Route 2
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

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